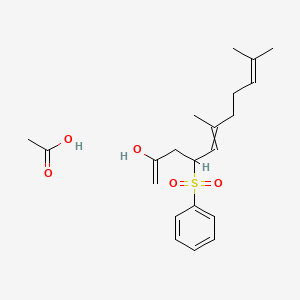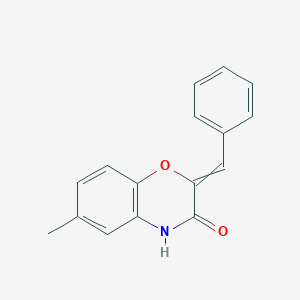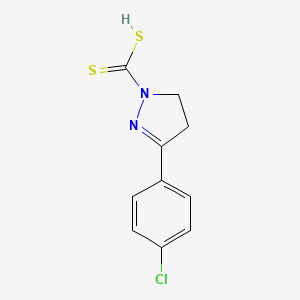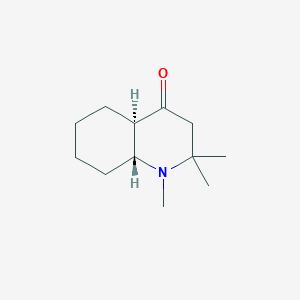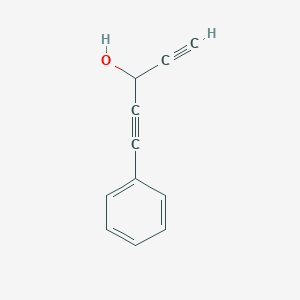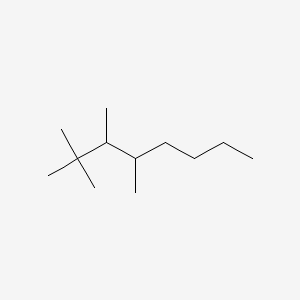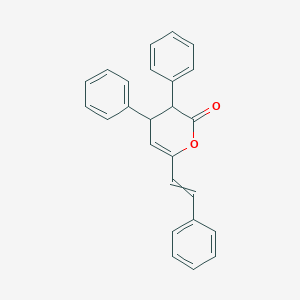
3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C24H20O This compound is characterized by its complex structure, which includes a pyran ring fused with phenyl and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce phenylethanol derivatives.
Scientific Research Applications
3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-3,4-dihydro-2H-pyran-2-one: Lacks the phenylethenyl group, which may affect its reactivity and applications.
6-(2-Phenylethenyl)oxan-2-one: Similar structure but different ring system, leading to distinct chemical properties.
Uniqueness
3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific combination of phenyl and phenylethenyl groups attached to the pyran ring
Properties
CAS No. |
62297-97-6 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,4-diphenyl-6-(2-phenylethenyl)-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C25H20O2/c26-25-24(21-14-8-3-9-15-21)23(20-12-6-2-7-13-20)18-22(27-25)17-16-19-10-4-1-5-11-19/h1-18,23-24H |
InChI Key |
QTWOZBUFFQALNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


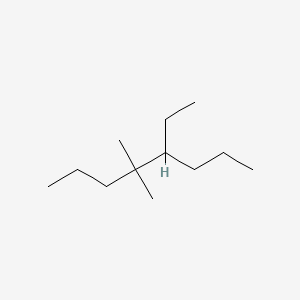
![N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide](/img/structure/B14534169.png)
![Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14534171.png)
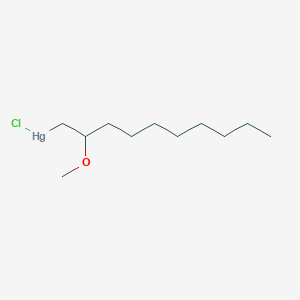
![7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14534184.png)
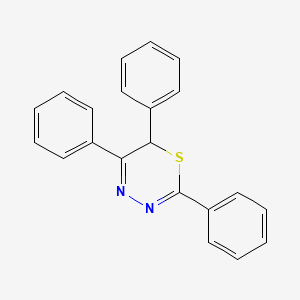
![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14534194.png)
